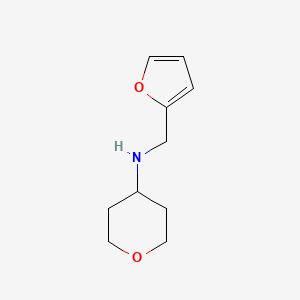

N-(furan-2-ylmethyl)oxan-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)oxan-4-amine |

InChI |

InChI=1S/C10H15NO2/c1-2-10(13-5-1)8-11-9-3-6-12-7-4-9/h1-2,5,9,11H,3-4,6-8H2 |

InChI Key |

PHUPZYYCGOHUAI-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1NCC2=CC=CO2 |

Origin of Product |

United States |

Contextualization Within Heterocyclic Amine Chemistry

Heterocyclic amines are a broad and vital class of organic compounds characterized by a ring structure containing at least one heteroatom, such as nitrogen, in addition to carbon atoms. pressbooks.pubpressbooks.pub These compounds are ubiquitous in nature and are fundamental to the structure and function of many biologically important molecules, including alkaloids, vitamins, and nucleic acids. libretexts.org In the realm of synthetic organic chemistry, heterocyclic amines serve as versatile building blocks for the construction of more complex molecular architectures. nih.gov

N-(furan-2-ylmethyl)oxan-4-amine fits squarely within this chemical class, possessing a secondary amine that links a furan (B31954) ring to a tetrahydropyran (B127337) ring. The nitrogen atom in this structure is less basic than in a simple aliphatic amine because the lone pair of electrons on the nitrogen can be delocalized into the aromatic furan ring, a property common to many heterocyclic amines. pressbooks.pubpressbooks.pub This electronic feature, along with the specific steric and conformational properties imparted by the two different ring systems, governs its reactivity and potential interactions with biological targets. The study of such compounds contributes to the broader understanding of structure-activity relationships within the vast landscape of heterocyclic amine chemistry. nih.gov

Significance of Furan and Tetrahydropyran Oxane Moieties in Organic Synthesis

The furan (B31954) and tetrahydropyran (B127337) rings are not merely passive components of the N-(furan-2-ylmethyl)oxan-4-amine structure; they are independently recognized for their significant roles in organic synthesis and medicinal chemistry.

The Furan Moiety:

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent scaffold in numerous natural products and synthetic compounds with diverse biological activities. nih.govutripoli.edu.ly Its aromaticity makes it susceptible to electrophilic substitution reactions, primarily at the C2 position, allowing for straightforward functionalization. ijabbr.compharmaguideline.com Furan derivatives have been shown to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. utripoli.edu.lyijabbr.com The furan nucleus is considered a valuable "privileged scaffold" in drug discovery, meaning its structure is capable of binding to multiple biological targets. utripoli.edu.ly

The Tetrahydropyran (Oxane) Moiety:

Tetrahydropyran, or oxane, is a six-membered saturated heterocycle containing an oxygen atom. wikipedia.org Unlike the aromatic furan, the tetrahydropyran ring is conformationally flexible, typically adopting a chair conformation. wikipedia.org This three-dimensional structure is often incorporated into drug molecules to modulate their physicochemical properties, such as lipophilicity and metabolic stability. pharmablock.com The oxygen atom in the tetrahydropyran ring can act as a hydrogen bond acceptor, which can be crucial for binding to biological targets. pharmablock.com The tetrahydropyran ring is a common feature in many approved drugs and is considered a bioisostere of cyclohexane, offering improved properties in some contexts. pharmablock.com

The combination of the flat, aromatic furan ring with the three-dimensional, flexible tetrahydropyran ring in this compound creates a molecule with a distinct spatial arrangement and a unique profile of electronic and steric properties.

Overview of Research Trajectories for N Furan 2 Ylmethyl Oxan 4 Amine and Its Analogs

Established Synthetic Pathways to the this compound Core.researchgate.netbohrium.commdpi.comresearchgate.net

The construction of the this compound scaffold typically relies on forming the crucial carbon-nitrogen bond between the furan-2-ylmethyl group and the oxan-4-amine unit. This can be accomplished through several reliable and well-documented synthetic routes.

Amination Reactions Involving Oxan-4-amine Derivatives.researchgate.netbohrium.com

Amination reactions utilizing oxan-4-amine or its derivatives as the nucleophile are a direct approach to forming the target molecule. In these reactions, the nitrogen atom of the oxane ring attacks an electrophilic furan-containing substrate. A common strategy involves the SN2 alkylation of oxan-4-amine with a furan-2-ylmethyl halide, such as furan-2-ylmethyl bromide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. The choice of solvent and base can be critical to optimize the yield and minimize side reactions.

Another approach within this category is the reaction of oxan-4-amine with furfural, the aldehyde derivative of furan, under reductive amination conditions. This two-step, one-pot process involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Coupling Strategies Incorporating Furan-2-ylmethyl Moieties.researchgate.netnih.govnih.gov

Coupling reactions provide a versatile means to connect the furan-2-ylmethyl and oxan-4-amine fragments. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. In this context, a furan-2-ylmethyl halide or triflate can be coupled with oxan-4-amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The careful selection of the ligand is often crucial for achieving high catalytic activity and good yields.

Furthermore, other transition-metal-catalyzed coupling reactions can also be employed. For instance, copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, can be effective for coupling furan-2-yl derivatives with amines. These reactions may require higher temperatures compared to their palladium-catalyzed counterparts but can be a valuable alternative.

Reductive Amination Approaches.nih.gov

Reductive amination stands out as one of the most widely used and efficient methods for synthesizing secondary and tertiary amines, making it highly applicable for the preparation of this compound. libretexts.org This method involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is subsequently reduced to the corresponding amine. youtube.comyoutube.comyoutube.com

In the context of synthesizing this compound, two primary variations of reductive amination are feasible:

Reaction of Furfural with Oxan-4-amine: Furfural, an aldehyde readily derived from biomass, can be reacted with oxan-4-amine. The initial condensation forms a Schiff base (imine), which is then reduced without isolation.

Reaction of Oxan-4-one with Furan-2-ylmethanamine: Alternatively, the ketone oxan-4-one can be reacted with furan-2-ylmethanamine. This also proceeds through an imine intermediate that is subsequently reduced.

A variety of reducing agents can be employed for the reduction step, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common laboratory-scale reagents. libretexts.org For industrial applications, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is often preferred. A two-step, one-pot reductive amination of furanic aldehydes has been successfully performed using a CuAlOx catalyst in a flow reactor, offering an inexpensive and environmentally friendly process. nih.govnih.gov

Novel Synthetic Approaches and Reaction Conditions.researchgate.netnih.govyoutube.comgoogle.comnih.gov

Recent advancements in synthetic methodology have introduced innovative and more efficient ways to construct molecules like this compound. These modern techniques often focus on improving reaction efficiency, reducing waste, and accessing complex structures in fewer steps.

Multi-Component Reactions for Furan-Substituted Amines.youtube.comgoogle.com

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. researchgate.net For the synthesis of furan-substituted amines, MCRs offer a convergent and atom-economical approach.

A notable example is the Ugi reaction, a four-component reaction involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. A variation of this could be adapted to synthesize a precursor to this compound. For instance, the reaction of oxan-4-one, furan-2-ylmethanamine, a suitable carboxylic acid, and an isocyanide would yield a complex adduct that could be further transformed into the target molecule.

Another relevant MCR is the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbonyl compound. nih.gov While not a direct route to the target compound, variations of the Mannich reaction with furan-based components could generate key intermediates.

A bio-inspired multicomponent reaction termed the FuTine (Furan-Thiol-Amine) reaction has been reported for creating heterocycles. researchgate.netbohrium.com This reaction combines a furan, a thiol, and an amine in one pot to generate stable pyrrole (B145914) heterocycles under physiological conditions. researchgate.netbohrium.com While this specific reaction leads to pyrroles, the underlying principle of using furans as electrophilic partners in MCRs is a promising area for developing new routes to furan-substituted amines.

Microwave-Assisted Synthetic Protocols.nih.gov

Microwave-assisted synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.comarkat-usa.orgmdpi.com The synthesis of this compound and related compounds can benefit significantly from this technology.

For instance, the amination and coupling reactions described in sections 2.1.1 and 2.1.2 can often be performed more efficiently under microwave irradiation. The rapid heating provided by microwaves can overcome activation barriers and reduce the formation of side products. A study on the synthesis of amides and esters containing furan rings demonstrated that microwave-assisted conditions, in the presence of coupling reagents like DMT/NMM/TsO− or EDC, led to good to very good yields of the final products. researchgate.net

Similarly, reductive amination can be expedited using microwave heating. The condensation of the carbonyl compound and the amine, as well as the subsequent reduction, can be completed in a fraction of the time required for conventional methods. This not only improves the throughput of the synthesis but can also lead to cleaner reaction profiles.

Green Chemistry Principles in Synthesis

The synthesis of this compound and related compounds is increasingly guided by the principles of green chemistry, aiming to create more environmentally benign and efficient processes. A key aspect is the use of furfural, a precursor to the furan-2-ylmethyl moiety, which is a renewable platform molecule derived from biomass like corncobs or sugar cane bagasse. csic.eswikipedia.org This positions the synthesis within a sustainable framework from the outset.

Modern approaches focus on several key areas to enhance the "greenness" of the synthesis:

Catalysis : The development of highly efficient and selective catalysts is paramount. For the reductive amination step, which is central to the synthesis, various catalytic systems have been explored. For instance, rhodium on an alumina (B75360) support (Rh/Al2O3) has been shown to be highly effective for the reductive amination of furfural, achieving high selectivity under relatively mild conditions. rsc.org Iridium-based catalysts have also been successfully used in the transfer hydrogenative reductive amination of furan derivatives, using formic acid as a sustainable hydrogen source. rsc.org

Solvent Choice : Efforts are made to replace traditional volatile organic solvents with more environmentally friendly alternatives. Water and ethanol (B145695) are often explored as reaction media. researchgate.netresearchgate.net For example, a simple and efficient method for the reductive amination of furfural to furfurylamine (B118560) has been developed using an aqueous solution of ammonia. rsc.org

Process Intensification : One-pot or tandem reactions are being designed to reduce the number of separate steps, minimize waste from intermediate purification, and save energy and time. rsc.orgrsc.org A single-reactor tandem process that combines the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to an aldehyde intermediate followed by in-situ reductive amination has been demonstrated, showcasing a more streamlined and efficient pathway. rsc.org

The following table summarizes key green chemistry strategies applicable to the synthesis of furan-based amines:

| Green Chemistry Principle | Application in Synthesis | Primary Benefit | Reference |

|---|---|---|---|

| Use of Renewable Feedstocks | Utilizing furfural derived from non-food biomass as the starting material for the furan moiety. | Reduces reliance on fossil fuels and promotes a circular economy. | csic.eswikipedia.org |

| Catalysis | Employing reusable heterogeneous catalysts (e.g., Rh/Al₂O₃, Ir-complexes) for reductive amination. | Increases reaction efficiency and selectivity, and allows for easier product separation and catalyst recycling. | rsc.orgrsc.org |

| Benign Solvents | Using water or ethanol as the reaction medium instead of hazardous organic solvents. | Improves the safety profile of the process and reduces environmental pollution. | rsc.orgresearchgate.net |

| Atom Economy / Process Intensification | Developing one-pot, tandem reactions that combine multiple synthetic steps without isolating intermediates. | Maximizes the incorporation of starting materials into the final product, reducing waste and improving overall yield. | rsc.orgrsc.org |

Synthesis of Key Precursors and Intermediates

Furan-2-ylmethanol and its Derivatives

The furan moiety is typically introduced from precursors derived from furfural. Furan-2-ylmethanol, commonly known as furfuryl alcohol, is a major chemical produced from the hydrogenation of furfural. csic.es

Industrial Production : The industrial synthesis of furfuryl alcohol is a well-established process involving the catalytic hydrogenation of furfural. csic.es This reaction can be performed in either the gas or liquid phase, with the gas-phase route using a copper-based catalyst being the preferred industrial method. csic.es

Reaction Mechanism : The hydrogenation of the carbonyl group in furfural is kinetically favored over the hydrogenation of the furan ring itself. csic.es The process typically involves the adsorption of the carbonyl group onto the catalyst surface, followed by stepwise hydrogenation to yield the alcohol. csic.es

Derivatives for Synthesis : While furfuryl alcohol is a key derivative, furfural itself is the direct precursor for the reductive amination reaction to form the target compound. In this reaction, the aldehyde group of furfural reacts with the primary amine of oxan-4-amine to form a Schiff base (imine) intermediate, which is then reduced to the final secondary amine. rsc.org

Oxan-4-amine and Substituted Oxan-4-amine Precursors

Oxan-4-amine, also known as 4-aminotetrahydropyran, provides the saturated heterocyclic portion of the target molecule. chemspider.comtcichemicals.comnih.gov Its synthesis generally starts from the corresponding ketone.

A common synthetic route proceeds as follows: chemicalbook.com

Oximation : The synthesis begins with tetrahydropyran-4-one. This ketone is reacted with an aminating agent, such as hydroxylamine, to form the corresponding oxime, dihydro-2H-pyran-4(3H)-one oxime.

Reduction : The oxime intermediate is then reduced to the primary amine. A widely used method for this transformation is catalytic hydrogenation. The reaction is carried out in a solvent like methanol (B129727) using a catalyst such as Raney Ni under a hydrogen atmosphere. chemicalbook.com After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield oxan-4-amine. chemicalbook.com

The tetrahydropyran ring is a prevalent structure in many marketed drugs, making oxan-4-amine a valuable building block in medicinal chemistry. chemicalbook.com

Scale-Up Considerations and Industrial Synthesis Approaches

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

Precursor Availability : The industrial-scale synthesis benefits from the ready availability of its key precursors. Furfural is a bulk chemical produced from agricultural biomass, and its conversion to derivatives like furfuryl alcohol is a mature industrial process. csic.es Similarly, the synthesis of oxan-4-amine starts from relatively simple materials.

Catalyst Selection and Optimization : For the core reductive amination step, the choice of catalyst is critical. Industrial processes favor heterogeneous catalysts due to their ease of separation from the reaction mixture and potential for recycling, which reduces costs and waste. The catalyst must exhibit high activity to ensure a good reaction rate and high selectivity to minimize the formation of by-products, such as tertiary amines or products from ring hydrogenation. mdpi.com

Process Intensification : To improve efficiency, industrial approaches often seek to combine multiple steps into a single operation (a one-pot or tandem process). rsc.org For the synthesis of this compound, this could involve the in-situ formation of the imine from furfural and oxan-4-amine, followed immediately by catalytic reduction without isolating the imine intermediate. This approach avoids a separate purification step and can drive the reaction equilibrium toward the final product.

Reaction Conditions : Optimizing reaction parameters such as temperature, pressure, and solvent is crucial for maximizing yield and throughput. For example, in related reductive aminations of furfural, hydrogen pressure and temperature have been shown to be critical parameters for achieving high selectivity. rsc.org The successful scale-up of related transfer hydrogenation reactions to the 10-gram scale demonstrates the viability of these processes for larger-scale production. rsc.org

By leveraging established industrial processes for its precursors and applying modern principles of process intensification and green catalysis, the synthesis of this compound can be efficiently scaled for broader applications.

Solid-State Structural Analysis: X-ray Crystallography

No published X-ray crystallographic data for this compound is available. Therefore, a detailed analysis of its solid-state structure, including bond lengths, angles, and crystal packing, cannot be provided.

Determination of Molecular Conformation and Geometry in the Crystalline State

In the absence of experimental data, it is anticipated that the oxane ring would adopt a stable chair conformation. The N-(furan-2-ylmethyl) substituent would likely occupy an equatorial position to minimize steric hindrance, which is more energetically favorable than the axial position. The furan ring's orientation would be determined by the minimization of steric clash with the oxane ring.

Analysis of Bond Lengths and Angles

Specific bond lengths and angles are unknown. In a hypothetical crystal structure, one would expect C-O and C-C bond lengths within the furan and oxane rings to be within standard ranges. The C-N bond lengths would be typical for a secondary amine.

Elucidation of Dihedral Angles and Torsion Profiles

The key dihedral angles defining the molecule's three-dimensional shape, particularly the torsion angle between the furan ring and the oxane ring system, have not been determined.

Investigation of Supramolecular Assembly and Crystal Packing

The supramolecular assembly would likely be dominated by hydrogen bonding. The secondary amine (N-H) group can act as a hydrogen bond donor, while the oxygen atoms in both the furan and oxane rings, as well as the nitrogen atom itself, can act as hydrogen bond acceptors. These interactions would play a crucial role in stabilizing the crystal lattice.

Chiral Analysis and Stereochemical Characterization

This compound is an achiral molecule. It does not possess any stereocenters, and it has a plane of symmetry passing through the nitrogen atom, the C4 and oxygen atoms of the oxane ring, and bisecting the furan ring. Therefore, chiral analysis is not applicable to this compound, and it is expected to be optically inactive.

Enantiomeric Purity Determination

The enantiomeric purity of a chiral amine is a critical parameter, often expressed as enantiomeric excess (ee). A common and effective method for determining the ee of chiral primary and secondary amines involves nuclear magnetic resonance (NMR) spectroscopy in conjunction with a chiral resolving agent or a chiral derivatizing agent. researchgate.netresearchgate.net

For a compound like this compound, a chiral derivatizing agent such as a chiral aldehyde derived from lactate (B86563) esters can be employed. researchgate.net The reaction between the amine and the chiral aldehyde forms diastereomeric imines. These diastereomers, having different spatial arrangements, exhibit distinct chemical shifts in the NMR spectrum. By integrating the signals corresponding to each diastereomer, their ratio can be accurately determined, which directly correlates to the enantiomeric purity of the original amine sample. researchgate.net The precision of this method is typically high, with reported absolute errors in ee determinations by ¹H NMR spectroscopy often falling within 2.0%.

Alternatively, a chiral solvating agent can be used. These agents form transient diastereomeric complexes with the enantiomers of the amine, leading to observable separation of signals in the NMR spectrum. For instance, (2R, 3R)-dibenzoyl-tartaric acid has been successfully used as a chiral solvating agent to determine the enantiomeric purity of α-phenylethylamine by creating chemical shift non-equivalence in the ¹H NMR spectrum. researchgate.net A similar approach could be applied to this compound.

Illustrative Data for Enantiomeric Purity Determination by NMR: The following table illustrates hypothetical ¹H NMR data for the diastereomeric imines formed from the reaction of (R/S)-N-(furan-2-ylmethyl)oxan-4-amine with a chiral aldehyde, (S)-2-methoxy-2-phenylacetaldehyde. The key diagnostic signal would likely be the imine proton (CH=N).

| Diastereomer | Imine Proton (CH=N) Chemical Shift (δ, ppm) | Integral | Calculated Ratio |

| (S,S)-imine | 8.15 | 95 | 95% |

| (R,S)-imine | 8.12 | 5 | 5% |

| Conclusion | Enantiomeric Excess (ee) = 90% |

Chiroptical Spectroscopy

Chiroptical spectroscopy techniques are indispensable for the stereochemical elucidation of chiral molecules as they measure the differential interaction of the molecule with left and right circularly polarized light. Electronic Circular Dichroism (ECD) is a particularly powerful technique for determining the absolute configuration of compounds containing a suitable chromophore, such as the furan ring in this compound. nih.gov

The furan moiety acts as a chromophore that absorbs in the UV-visible spectrum. The ECD spectrum will show positive and/or negative bands, known as Cotton effects, which are characteristic of the molecule's specific three-dimensional structure. nih.gov The experimental ECD spectrum is typically compared with theoretical spectra generated through quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT). mdpi.com By matching the experimental spectrum to the calculated spectrum for a known configuration (R or S), the absolute configuration of the enantiomer can be confidently assigned. nih.gov

For furan-containing chiral compounds, distinct Cotton effects are often observed. For example, a study on chiral spiro-fused polycyclic aromatic compounds containing furan showed significant Cotton effects that were used to assign the absolute configuration. mdpi.com The process involves optimizing the geometry of possible conformers and then calculating the weighted ECD spectrum for comparison with the experimental data. nih.gov

Illustrative ECD Spectral Data: This table presents hypothetical key Cotton effects from an experimental ECD spectrum of an enantiomer of this compound and the corresponding data from a TD-DFT calculation for the (S)-enantiomer.

| Source | Wavelength (nm) | Cotton Effect (Δε) | Assignment |

| Experimental | 255 | +2.5 | π → π* transition |

| Experimental | 220 | -1.8 | n → π* transition |

| Calculated (S)-enantiomer | 258 | +2.3 | π → π* transition |

| Calculated (S)-enantiomer | 223 | -1.9 | n → π* transition |

| Conclusion | The experimental data corresponds to the (S)-absolute configuration. |

Computational and Theoretical Investigations of N Furan 2 Ylmethyl Oxan 4 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are a cornerstone in the theoretical study of molecular systems. These methods allow for the determination of stable molecular conformations and the analysis of electronic properties, which are crucial for understanding the chemical behavior of N-(furan-2-ylmethyl)oxan-4-amine.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules. ekb.egresearchgate.net DFT methods are employed to calculate the ground-state electronic energy of a molecule, which in turn allows for the optimization of its geometry and the prediction of various molecular properties. dntb.gov.ua For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be performed to determine the most stable three-dimensional arrangement of its atoms. researchgate.netnih.gov These studies would elucidate bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecular architecture. The furan (B31954) ring is expected to be planar, while the oxane ring will adopt a chair conformation, which is the most stable arrangement for such six-membered saturated heterocycles. nih.govtcichemicals.com

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-O (Furan) | ~1.37 Å |

| C=C (Furan) | ~1.35 Å | |

| C-C (Furan) | ~1.44 Å | |

| C-N | ~1.46 Å | |

| C-O (Oxane) | ~1.43 Å | |

| C-C (Oxane) | ~1.53 Å | |

| Bond Angle | C-O-C (Furan) | ~106° |

| C-N-C | ~112° | |

| C-O-C (Oxane) | ~111° |

Note: The values in this table are representative and based on typical values for similar structural motifs.

Ab Initio Methods for Structural Optimization

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. nih.gov Methods like Hartree-Fock (HF) theory, while less computationally expensive, provide a foundational level of theory for structural optimization. researchgate.net For a more accurate determination of the molecular geometry of this compound, higher-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed. These methods, while computationally intensive, offer a more rigorous treatment of electron correlation and can provide benchmark geometric parameters. The structural optimization process involves finding the minimum energy conformation on the potential energy surface of the molecule. nih.gov

Analysis of Electronic Properties

The electronic properties of a molecule are key to understanding its reactivity and intermolecular interactions. Computational methods provide valuable tools to analyze these characteristics.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. ekb.eg The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. ekb.eg A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring and the nitrogen atom of the amine group, indicating these are the likely sites for electrophilic attack. The LUMO would likely be distributed over the furan ring.

Table 2: Predicted Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: These values are hypothetical and serve as a representative example based on similar molecules.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net It is plotted on the electron density surface and uses a color scale to indicate regions of different electrostatic potential. Red colors typically represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral or intermediate potential. For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the furan ring and the nitrogen atom of the amine, highlighting their nucleophilic character. The hydrogen atoms of the amine group would be expected to show a positive potential. researchgate.netresearchgate.net

Conformational Landscape and Energy Minima Studies

A comprehensive understanding of the three-dimensional structure of this compound would begin with a thorough exploration of its conformational landscape. This analysis is crucial as the biological activity and physical properties of a molecule are intrinsically linked to its preferred shapes.

Theoretical chemists would typically employ computational methods, such as molecular mechanics or more robust quantum mechanical calculations like Density Functional Theory (DFT), to identify the stable conformations of the molecule. This process involves rotating the single bonds within the molecule, specifically around the C-N and C-C bonds of the linker between the furan and oxane rings, to map the potential energy surface. The resulting energy minima would correspond to the most stable, low-energy conformations of the molecule. For a molecule like this compound, key conformational features would include the orientation of the furan ring relative to the oxane ring and the puckering of the oxane ring itself.

While no specific energy minima data for this compound has been published, a hypothetical data table for such findings is presented below.

Table 1: Hypothetical Energy Minima and Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

| 1 | Data Not Available | Data Not Available | Data Not Available |

| 2 | Data Not Available | Data Not Available | Data Not Available |

| 3 | Data Not Available | Data Not Available | Data Not Available |

Intermolecular Interactions and Non-Covalent Bonding Analysis

The way molecules of this compound interact with each other in a condensed phase (solid or liquid) is governed by a network of non-covalent interactions. Understanding these interactions is fundamental to predicting the crystal packing, solubility, and other macroscopic properties of the compound.

In addition to classical hydrogen bonds, weaker interactions such as C-H…π and π-π stacking can also play a significant role in the supramolecular assembly. The furan ring, being an aromatic system, can participate in π-π stacking interactions with other furan rings of neighboring molecules. Furthermore, the C-H bonds of the oxane and methylfuran moieties can interact with the electron-rich furan ring, leading to C-H…π interactions.

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Interaction Type | Contribution (%) |

| H...H | Data Not Available |

| O...H/H...O | Data Not Available |

| C...H/H...C | Data Not Available |

| N...H/H...N | Data Not Available |

| C...C | Data Not Available |

| Other | Data Not Available |

Beyond just identifying the types of interactions, computational chemistry allows for the quantification of their energies. Using high-level quantum mechanical calculations, the strength of individual hydrogen bonds, stacking interactions, and other non-covalent bonds can be calculated. This provides a more detailed understanding of the forces holding the crystal lattice together.

Table 3: Hypothetical Calculated Interaction Energies for this compound

| Interaction Pair | Type of Interaction | Distance (Å) | Energy (kcal/mol) |

| Dimer 1 | N-H...O | Data Not Available | Data Not Available |

| Dimer 2 | C-H...π | Data Not Available | Data Not Available |

| Dimer 3 | π-π stacking | Data Not Available | Data Not Available |

Theoretical Spectroscopic Predictions

Computational methods are frequently used to predict the spectroscopic properties of molecules, which can then be compared with experimental data to confirm the structure. For this compound, theoretical calculations could provide valuable insights into its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

DFT calculations can predict the vibrational frequencies corresponding to the IR spectrum, helping to assign the observed absorption bands to specific molecular motions. Similarly, theoretical calculations of NMR chemical shifts for the ¹H and ¹³C nuclei can aid in the interpretation of experimental NMR spectra. The prediction of electronic transitions and their corresponding wavelengths can provide a theoretical basis for the observed UV-Vis absorption spectrum.

Table 4: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum Type | Key Predicted Peaks |

| IR (cm⁻¹) | Data Not Available |

| ¹H NMR (ppm) | Data Not Available |

| ¹³C NMR (ppm) | Data Not Available |

| UV-Vis (nm) | Data Not Available |

Predicted NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), are frequently employed to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. These predictions can aid in the assignment of experimental spectra and provide insights into the electronic environment of the nuclei.

For this compound, a computational study would typically involve geometry optimization of the molecule's three-dimensional structure followed by the calculation of NMR shielding tensors. These tensors would then be converted into chemical shifts, usually referenced against a standard like tetramethylsilane (B1202638) (TMS).

Despite the availability of these methods, no specific predicted NMR chemical shift data for this compound has been found in the reviewed literature.

Computed Vibrational Frequencies

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational chemistry can predict these vibrational frequencies, which is invaluable for interpreting experimental spectra and understanding the molecule's dynamic nature. The calculation of vibrational frequencies is typically performed after the geometry optimization of the molecule.

A theoretical vibrational analysis of this compound would yield a set of frequencies corresponding to specific bond stretches, bends, and torsions within the molecule. This would allow for the assignment of characteristic peaks, such as the N-H stretch of the amine, the C-O-C stretches of the oxane and furan rings, and the various C-H vibrations.

However, a search of scientific databases did not yield any published computed vibrational frequency data specifically for this compound.

Theoretical UV-Vis Absorption Spectra

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a common computational approach used to predict the electronic absorption spectra of molecules, including the maximum absorption wavelength (λmax) and the corresponding oscillator strengths.

Specific theoretical UV-Vis absorption spectra for this compound are not available in the published literature.

Quantum Chemical Descriptors

Quantum chemical descriptors are numerical values derived from the molecular structure that quantify various physicochemical properties of a compound. These descriptors are widely used in fields like quantitative structure-activity relationship (QSAR) studies and drug discovery. Commonly calculated descriptors include:

Topological Polar Surface Area (TPSA): An indicator of the polar surface area of a molecule, which is related to its ability to permeate cell membranes.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, which measures the hydrophobicity of a molecule.

Hydrogen Bond Acceptors and Donors: The number of atoms in a molecule that can accept or donate a hydrogen bond, respectively. This is crucial for understanding intermolecular interactions.

Rotatable Bonds: The number of bonds that allow for free rotation, which is an indicator of molecular flexibility.

While these descriptors can be readily calculated using various software packages, published studies specifically reporting these values for this compound are scarce.

Reaction Mechanism Investigations via Computational Modeling

Potential computational studies on this compound could investigate its synthesis, for example, the reductive amination of furfural (B47365) with oxan-4-amine, or its reactivity at the amine or furan moieties.

A review of the literature indicates that no specific computational studies on the reaction mechanisms involving this compound have been published.

Chemical Reactivity and Derivatization Strategies for N Furan 2 Ylmethyl Oxan 4 Amine

Reactions Involving the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a potent nucleophile and a Brønsted-Lowry base. This reactivity is central to a variety of derivatization strategies, including alkylation, acylation, and salt formation.

The secondary amine of N-(furan-2-ylmethyl)oxan-4-amine can be readily functionalized through N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction of the amine with an alkyl halide, typically in the presence of a base to neutralize the hydrogen halide formed during the reaction. ucalgary.calibretexts.org This is a standard SN2 reaction where the amine acts as the nucleophile. ucalgary.ca The reaction proceeds by the nucleophilic attack of the secondary amine's lone pair on the electrophilic carbon of the alkyl halide, displacing the halide and forming a tertiary ammonium (B1175870) salt. A base is then used to deprotonate the nitrogen, yielding the tertiary amine product. ucalgary.ca However, a common challenge in the alkylation of secondary amines is the potential for overalkylation, where the resulting tertiary amine, which is also nucleophilic, reacts further with the alkyl halide to form a quaternary ammonium salt. masterorganicchemistry.com Careful control of stoichiometry and reaction conditions is often necessary to favor mono-alkylation. rsc.org

N-Acylation is the process of attaching an acyl group (R-C=O) to the nitrogen atom. This is typically achieved by reacting the amine with a reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride. nih.govchemguide.co.uk The reaction with an acyl chloride is vigorous and proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.ukdocbrown.info The amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion to form the stable N,N-disubstituted amide. docbrown.info An external base or a second equivalent of the amine is required to scavenge the HCl produced. masterorganicchemistry.com Acylation can also be performed using iodine as a promoter for the reaction between the amine and acetyl chloride under solvent-free conditions. researchgate.net These reactions are fundamental in peptide synthesis and for the protection of amino groups in multi-step organic syntheses. nih.gov

Table 1: Representative N-Alkylation and N-Acylation Reactions This table presents hypothetical examples based on general chemical principles, as direct literature examples for this compound were not identified.

| Reaction Type | Reagent | Product | Conditions |

|---|---|---|---|

| N-Methylation | Methyl iodide (CH₃I) | N-methyl-N-(furan-2-ylmethyl)oxan-4-amine | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) |

| N-Benzylation | Benzyl bromide (BnBr) | N-benzyl-N-(furan-2-ylmethyl)oxan-4-amine | Base (e.g., Et₃N), Solvent (e.g., THF) |

| N-Acetylation | Acetyl chloride (CH₃COCl) | N-acetyl-N-(furan-2-ylmethyl)oxan-4-amine | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |

| N-Benzoylation | Benzoyl chloride (PhCOCl) | N-benzoyl-N-(furan-2-ylmethyl)oxan-4-amine | Schotten-Baumann conditions (NaOH/H₂O, organic solvent) |

The formation of amides and carboxamides from this compound is a key transformation. This reaction typically involves coupling the amine with a carboxylic acid. Since carboxylic acids are generally not reactive enough to directly acylate amines, they must first be "activated." This is commonly achieved using coupling reagents such as carbodiimides (e.g., EDC) or by converting the carboxylic acid to a more reactive species like an acyl chloride. rsc.org

A documented example is the synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide from furfurylamine (B118560) and 2-furoic acid, which demonstrates the feasibility of this type of coupling for furan-containing amines. rsc.org The reaction can be optimized using microwave assistance in the presence of coupling reagents like DMT/NMM/TsO⁻ or EDC, leading to good yields. rsc.org This methodology is also applicable for creating more complex structures, such as diamides, by using dicarboxylic acids. rsc.org

As a secondary amine, this compound is basic and readily reacts with acids to form ammonium salts. spectroscopyonline.com This reaction involves the protonation of the lone pair of electrons on the nitrogen atom by an acid, such as hydrochloric acid (HCl), to form an ammonium cation with a corresponding anionic counter-ion. spectroscopyonline.commnstate.edu The resulting salt, for instance, this compound hydrochloride, has been documented. cymitquimica.com

These salts are typically crystalline solids with higher melting points and greater water solubility than the parent amine. libretexts.org This property is often exploited in the pharmaceutical industry to improve the bioavailability and handling of amine-containing active ingredients. spectroscopyonline.com The formation of the salt is a reversible process; treatment of the ammonium salt with a base will regenerate the free amine. mnstate.edulibretexts.org

Table 2: Salt Formation Reaction

| Amine | Acid | Salt Product |

|---|---|---|

| This compound | Hydrochloric Acid (HCl) | This compound hydrochloride cymitquimica.com |

Transformations of the Furan (B31954) Heterocycle

The furan ring is an electron-rich aromatic system, making it susceptible to various transformations, including electrophilic substitution and ring-opening reactions.

The furan ring is significantly more reactive towards electrophiles than benzene. pearson.compearson.com Electrophilic attack occurs preferentially at the C2 (or α) position, and if that is occupied, at the C5 position. quora.comquora.comchempedia.info This regioselectivity is due to the greater stabilization of the cationic intermediate (sigma complex) formed during attack at the C2 position, which can be represented by three resonance structures, compared to only two for attack at the C3 position. quora.com

In this compound, the C2 position is already substituted. Therefore, electrophilic substitution is expected to occur primarily at the C5 position. Common electrophilic substitution reactions for furans include nitration, halogenation, and formylation. pearson.com

A notable example is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) onto the furan ring. youtube.comcambridge.org This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). cambridge.org For a 2-substituted furan, this reaction would yield the 5-formyl derivative.

Table 3: Regioselectivity of Electrophilic Substitution on the Furan Ring This table predicts outcomes based on established principles of furan reactivity.

| Reaction | Reagent | Expected Major Product |

|---|---|---|

| Bromination | Br₂ in dioxane | 5-bromo-N-(furan-2-ylmethyl)oxan-4-amine |

| Nitration | HNO₃ / Acetic Anhydride | 5-nitro-N-(furan-2-ylmethyl)oxan-4-amine |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 5-formyl-N-(furan-2-ylmethyl)oxan-4-amine |

The furan ring, despite its aromaticity, is susceptible to ring-opening under certain conditions, particularly in the presence of acid or oxidizing agents. rsc.orgrsc.org

Acid-catalyzed ring-opening can occur when furans are subjected to strong acidic conditions, especially in the presence of a nucleophilic solvent like water or alcohols. rsc.orgacs.orgacs.orgresearchgate.net The process is initiated by protonation of the furan ring, preferentially at the alpha-carbon, which makes the ring susceptible to nucleophilic attack. acs.orgacs.orgresearchgate.net This leads to the formation of acyclic dicarbonyl compounds. acs.orgacs.orgresearchgate.net The stability of the furan ring is sensitive to pH, and care must be taken during acidic workups to avoid unintended ring cleavage. researchgate.net

Oxidative ring-opening can also be employed to transform the furan ring into a 1,4-dicarbonyl moiety. rsc.orgacs.orgchempedia.info This can be achieved using various oxidants such as hydrogen peroxide, m-chloroperoxybenzoic acid (MCPBA), or metal catalysts like Mn(III)/Co(II) under an oxygen atmosphere. rsc.orgacs.org The reaction often proceeds through an endoperoxide intermediate. rsc.org This transformation is a synthetically useful method for converting furans into versatile acyclic building blocks.

Hydrogenation and Reduction of the Furan Ring

The furan ring in this compound is susceptible to reduction, a common strategy to enhance the three-dimensionality and modify the physicochemical properties of the molecule by converting the aromatic furan to a saturated tetrahydrofuran (B95107) (THF) ring. This transformation eliminates the planarity of the furan moiety and introduces new stereocenters.

Catalytic hydrogenation is a primary method for this reduction. Palladium (Pd) based catalysts are frequently employed for the hydrogenation of furan derivatives. thieme-connect.com For instance, photocatalytic hydrogenation using a palladium-loaded titanium(IV) oxide (Pd-TiO₂) catalyst in a methanol (B129727) suspension has been shown to be highly effective for converting furan to tetrahydrofuran, achieving nearly quantitative yields. nih.gov This method operates under H₂-free conditions, offering a safer alternative to traditional high-pressure hydrogenation. nih.gov Similarly, the hydrogenation of furfural (B47365), a related furan derivative, over SiO₂-supported palladium-based bimetallic catalysts can yield tetrahydrofurfuryl alcohol, demonstrating the feasibility of ring saturation. nih.gov

Another approach is electrochemical hydrogenation, which has been investigated for the synthesis of tetrahydrofuran derivatives from various furanic compounds. researchgate.net This technique offers an alternative to chemical reductants and can be tuned by adjusting the electrocatalyst composition and reaction conditions. researchgate.net The choice of catalyst and conditions is crucial to achieve chemoselectivity, as the reduction of the furan ring must compete with other potential reactions, such as hydrogenolysis of the C-O bonds. acs.org

The table below summarizes various methods applicable to the reduction of the furan ring.

| Method | Catalyst / Reagent | Product Moiety | Key Features | Citations |

| Photocatalytic Hydrogenation | Pd-TiO₂ in Methanol | Tetrahydrofuran | High efficiency (37% quantum yield) and quantitative conversion under H₂-free conditions. | nih.gov |

| Catalytic Hydrogenation | Pd on Carbon (Pd/C) | Tetrahydrofuran | A standard method for heterocyclic compound reduction, though catalyst activity can be a factor. | thieme-connect.com |

| Electrochemical Hydrogenation | Pd- and Pt-containing electrocatalysts | Tetrahydrofuran | Offers an alternative to chemical reagents; selectivity depends on catalyst composition. | researchgate.net |

| Transfer Hydrogenation | Fe/Mg/O Catalyst with Alcohol Donor | 2-Methylfuran (via hydrogenolysis) | Demonstrates C-O bond cleavage as a competing reaction to full ring saturation. | acs.org |

Modifications of the Oxane (Tetrahydropyran) Ring

The oxane (tetrahydropyran) ring is a stable, saturated heterocycle that serves as a key structural component. wikipedia.org Its modification can significantly alter the molecule's spatial arrangement and biological activity. Strategies for its modification can be broadly categorized into functionalization of the existing ring system and more profound ring transformations.

Functionalization of the Oxane Ring System

Introducing new functional groups onto the carbon skeleton of the oxane ring can be achieved through modern synthetic methods, particularly C-H activation. Transition metal-catalyzed C-H functionalization allows for the direct conversion of a C-H bond into a C-C or C-heteroatom bond, providing an efficient route to complex molecules. youtube.com Palladium-catalyzed processes, for example, have been developed for the diastereoselective C(sp³)-H activation of pyran derivatives to synthesize C-aryl glycosides. acs.org Oxidative C-H bond activation offers another pathway to create structurally and stereochemically diverse tetrahydropyran (B127337) derivatives. nih.gov

Halogenation is another strategy to functionalize the oxane ring, creating a handle for further synthetic transformations. Reagents like N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) can initiate reactions that lead to halogenated tetrahydropyran derivatives under mild conditions. thieme-connect.com For instance, aldehydes can undergo coupling with homoallylic alcohols in the presence of niobium(V) chloride to produce 4-chlorotetrahydropyran (B167756) derivatives. organic-chemistry.org

| Functionalization Strategy | Reagent / Catalyst | Type of Bond Formed | Potential Outcome | Citations |

| C-H Activation | Palladium Catalysts | C-C, C-Heteroatom | Introduction of aryl or other functional groups directly onto the ring. | acs.org, youtube.com |

| Oxidative C-H Bond Activation | Various Oxidants/Catalysts | C-C, C-O | Creation of diverse substituted tetrahydropyrans. | nih.gov |

| Halogenation | NBS, NIS, NCl₅ | C-Halogen | Introduction of a halogen atom for subsequent cross-coupling reactions. | thieme-connect.com, organic-chemistry.org |

Ring Transformations and Rearrangements

More drastic modifications involve the cleavage and rearrangement of the oxane ring itself. Ring-opening reactions of tetrahydropyrans can be promoted by potent reducing agents like samarium(II) iodide (SmI₂), which readily facilitates carbon-oxygen bond cleavage to produce an acyclic alcohol. This transformation fundamentally alters the molecular scaffold.

Atmospheric processing can also induce ring-opening of substituted oxane structures, particularly in larger, more complex molecules where steric hindrance is reduced. This suggests that the oxane ring, while generally stable, can be susceptible to cleavage under specific environmental or radical-induced conditions.

Synthesis of Hybrid and Polyheterocyclic Derivatives

The bifunctional nature of this compound, possessing both a reactive amine and versatile heterocyclic rings, makes it an ideal building block for constructing more complex molecular architectures, including hybrid heterocycles and supramolecular assemblies.

Conjugation with Other Heterocyclic Scaffolds (e.g., Tetrazoles, Thiophenes)

A key derivatization strategy involves converting the amine functionality into another heterocyclic system, creating a hybrid molecule. Research has demonstrated the successful synthesis of a series of novel N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives. whiterose.ac.uk In this work, the amine group is used as a synthon to construct the tetrazole ring, effectively replacing the oxane-amine portion with a furan-tetrazole hybrid scaffold. whiterose.ac.uk This transformation was achieved in good yields, ranging from 79% to 92%, highlighting the efficiency of this derivatization pathway. whiterose.ac.uk

The study identified several lead compounds, such as 1-(3-chloro-4-methylphenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine, which encouraged the synthesis of further derivatives for biological evaluation. whiterose.ac.uk

| Parent Scaffold | Reaction | Conjugated Heterocycle | Resulting Derivative Class | Citation |

| N-(furan-2-ylmethyl)amine derivative | Cyclization with Cyanogen Azide | Tetrazole | N-(furan-2-ylmethyl)-1H-tetrazol-5-amines | whiterose.ac.uk |

Beyond tetrazoles, the furan moiety can be bioisosterically replaced with other five-membered heterocycles like thiophene (B33073). nih.gov This is a common strategy in medicinal chemistry to modulate activity and physicochemical properties. nih.gov

Formation of Macrocyclic or Supramolecular Structures

The distinct functional domains of this compound make it a candidate as a molecular building block, or tecton, for the assembly of larger, ordered structures. The secondary amine provides a reactive site for linking multiple units together, potentially through the formation of amide, urea (B33335), or thiourea (B124793) bridges.

The introduction of functional groups that can form strong, directional noncovalent interactions, such as hydrogen bonds, is a key strategy in designing supramolecular architectures. For example, incorporating urea or thiourea motifs into a molecular skeleton provides additional hydrogen bonding sites (C–H···O or C–H···S) that can stabilize crystal lattices and guide self-assembly. The shape and functional group placement on the building block can direct the formation of specific, ordered networks, including complex macrocycles or even porous supramolecular organic frameworks (SOFs).

Advanced Applications in Chemical Sciences for N Furan 2 Ylmethyl Oxan 4 Amine and Its Analogs

Role as Chemical Intermediates and Building Blocks in Complex Molecule Synthesis

The furan (B31954) and tetrahydropyran (B127337) (oxane) motifs are prevalent in a wide array of biologically active compounds and serve as crucial building blocks in modern organic synthesis. numberanalytics.comwikipedia.org The furan ring, an aromatic heterocycle, is a key component in numerous pharmaceuticals and is recognized as a versatile intermediate for producing fine chemicals. numberanalytics.comijsrst.com Its reactivity allows for various chemical transformations, making it a valuable starting point for constructing more complex molecular architectures. numberanalytics.com Similarly, the tetrahydropyran ring is a core structure in pyranose sugars and is frequently used as a protective group in organic synthesis. wikipedia.org

Analogs of N-(furan-2-ylmethyl)oxan-4-amine, which incorporate the furan-2-ylmethyl group, are used as foundational scaffolds. For instance, furfurylamine (B118560), which is derived from the biomass platform chemical furfural (B47365), is considered a key building block for creating bisfuranic diamine and diacid monomers. rsc.orgwikipedia.org These monomers are then used to produce a new generation of bio-based polyamides. rsc.org The combination of the furan heterocycle with an amine function provides a reactive handle for constructing larger, more intricate molecules. acs.org

Precursors for Advanced Organic Materials

The furan moiety is a key precursor for the development of advanced organic materials, particularly those with interesting electronic properties. The condensation of furfural, a simple furan derivative, with 1,4-benzenediamine has been shown to produce N-[4-(2-furanylmethyleneamino)benzylidene]furan-2-amine, a furan-based molecular wire. acs.org This synthesis demonstrates the direct application of furan-based building blocks in creating materials with potential use in molecular electronics. acs.org The structure of this diimine was confirmed by X-ray crystallography, revealing a "zigzag" conformation suitable for a molecular wire. acs.org

The inherent properties of the furan ring make it an attractive component for such materials. It is an electron-rich aromatic system that can be readily modified, allowing for the fine-tuning of the electronic and physical properties of the resulting material. numberanalytics.comwikipedia.org

| Property | Value | Source |

| Empirical Formula | C₁₆H₁₂N₂O₂ | acs.org |

| Formula Weight | 264.28 | acs.org |

| Crystal System | Monoclinic | acs.org |

| Space Group | P 21/n | acs.org |

| Unit Cell Dimensions | a = 7.4730(2) Å, b = 8.4137(3) Å, c = 10.2570(3) Å | acs.org |

Table 1: Crystallographic data for the furan-based molecular wire N-[4-(2-furanylmethyleneamino)benzylidene]furan-2-amine.

Scaffold for Combinatorial Chemistry Libraries

The structural motifs found in this compound are ideal scaffolds for combinatorial chemistry. The furan ring, in particular, serves as a rigid core that can be systematically functionalized. A notable example is the use of a furanone (a butenolide scaffold) to generate a three-dimensional combinatorial library. nih.gov By reacting three different butenolides with four alcohols and 24 amines, a library of 288 distinct compounds was synthesized using solution-phase techniques. nih.gov This approach highlights the utility of the furan scaffold in rapidly producing a large number of diverse molecules for biological screening. nih.gov

Similarly, the N-(furan-2-ylmethyl) moiety has been used as the core scaffold to synthesize a series of novel compounds. In one study, twelve new derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine were created by replacing a thiourea (B124793) group with a tetrazole scaffold. nih.gov This work demonstrates how a specific furan-containing building block can be systematically modified to create a focused library of compounds for further evaluation. nih.gov

Exploration in Materials Science

The exploration of this compound and its analogs in materials science is driven by the promising properties of both the furan and tetrahydropyran components. Furan-based materials are gaining attention for applications ranging from polymer chemistry to optoelectronics. ijsrst.com The tetrahydropyran unit, while often seen as a simple saturated ring, can influence solubility and solid-state packing, and is being investigated as a component of green, biomass-derived solvents for plastic dissolution and recycling. rsc.org

Polymer Chemistry Applications

Furan-based monomers, derivable from renewable biomass, are becoming increasingly important in polymer chemistry for creating sustainable alternatives to petroleum-based plastics. researchgate.net Furan derivatives such as 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF) are used as building blocks for polyesters and polyamides. nih.govacs.org

Enzymatic polymerization is a green chemistry approach used to synthesize a series of furan-based copolyesters with molecular weights up to 35,000 g/mol . nih.govnih.gov These processes use biocatalysts like Novozyme 435 to polymerize furan monomers with aliphatic diols or diacid esters under mild conditions. nih.govnih.gov Additionally, a novel "amine-first" strategy utilizes furfurylamine as the sole furan source to prepare bisfuranic diamine and diacid monomers, which are then polymerized to create all-furan-based bio-polyamides. rsc.org The properties of these resulting polymers, such as their glass transition temperature and solubility, can be tuned by designing the spacer structure between the furan rings. rsc.org Furan-based methacrylate (B99206) oligomers containing imine functional groups have also been synthesized for use in stereolithography, a 3D printing technology. acs.org

Functional Materials Development

The unique structures of furan-containing compounds make them ideal for the development of novel functional materials. The substitution of thiophene (B33073) with furan in semiconducting small molecules is a strategy being explored to enhance optoelectronic properties for applications like Organic Field-Effect Transistors (OFETs). rsc.org Furan-containing diketopyrrolopyrrole copolymers have been synthesized and shown to exhibit excellent hole mobility (up to 0.11 cm² V⁻¹ s⁻¹) in OFETs and have been used as donor materials in organic photovoltaic devices. researchgate.net

A multicomponent reaction involving furan, thiol, and amine moieties (FuTine MCR) has been developed to synthesize N-pyrrole products. researchgate.net This method is compatible with a variety of functional groups and showcases the versatility of furan chemistry in creating complex, functional heterocycles. researchgate.net The development of furan-based materials is a rapidly growing field with potential applications across a wide range of organic electronics. researchgate.net

Optoelectronic Properties (e.g., Non-Linear Optics)

Furan-based materials exhibit interesting photophysical and electronic properties that are being harnessed for optoelectronic applications. Substituting furan rings into biphenylyl/thiophene cores has been shown to modify the optoelectronic properties of the resulting materials, which are being studied for use in organic light-emitting transistors. acs.org The lower electronegativity of the oxygen atom in furan compared to sulfur in thiophene can lead to better optical properties. acs.org Furthermore, furan substitution can improve molecular planarity, which is beneficial for both light emission and charge transport. rsc.org

The non-linear optical (NLO) properties of furan derivatives are also under investigation. A study using Density Functional Theory (DFT) calculated the polarizability (α) and hyperpolarizability (β) of (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one, a chalcone (B49325) containing a furan ring, to assess its potential as an NLO material. researchgate.net Furan-decorated nucleoside analogues have also been synthesized and evaluated as fluorescent probes, with some showing high emission quantum efficiencies and sensitivity to their microenvironment. nih.gov These studies indicate that the incorporation of the furan moiety is a promising strategy for designing molecules with advanced optical properties. rsc.orgresearchgate.net

Contributions to Supramolecular Chemistry

Supramolecular chemistry, which focuses on chemical systems composed of a discrete number of molecules, relies on non-covalent intermolecular forces to create complex, functional architectures. The unique structural elements of this compound make it and its analogs promising candidates for the design of sophisticated supramolecular systems.

Design of Host-Guest Systems

Host-guest chemistry involves the creation of larger host molecules that can enclose smaller guest molecules, leading to applications in sensing, catalysis, and controlled release. The furan moiety of this compound is particularly interesting in this context due to its ability to participate in reversible Diels-Alder reactions.

The furan ring can act as a diene, reacting with a dienophile (the guest) to form a cycloadduct. This covalent bond formation is often reversible, allowing for the controlled capture and release of the guest molecule under specific conditions, such as thermal or photochemical stimuli. This dynamic covalent chemistry is a powerful tool for creating responsive host-guest systems. For instance, furan-functionalized polymers have been shown to form cross-linked networks with bismaleimides, which can be reversed upon heating, demonstrating the dynamic nature of the Diels-Alder linkage.

The amine and oxane components of this compound can also play a crucial role. The secondary amine provides a hydrogen bond donor/acceptor site, which can contribute to the binding of guests within a host cavity through specific, directional interactions. Similarly, the oxygen atom in the oxane ring can act as a hydrogen bond acceptor. These non-covalent interactions are fundamental to the stability and selectivity of host-guest complexes. The flexible, non-planar structure of the oxane ring can also provide conformational adaptability, allowing the host to adjust its shape to accommodate different guests.

Self-Assembly Processes

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. This process is central to the creation of functional nanomaterials. The structural features of this compound suggest its utility as a building block (or "tecton") for self-assembled systems.

Research has demonstrated that furan-containing molecules can self-assemble into well-defined nanostructures. For example, pyrene-fused furan derivatives have been shown to form nanoparticles whose shape and size can be controlled. The driving forces for such assembly often include π-π stacking interactions between the aromatic furan rings, as well as van der Waals forces and hydrogen bonding.

In analogs of this compound, the interplay of several non-covalent forces could lead to complex, hierarchical structures.

Hydrogen Bonding: The secondary amine is a prime site for forming strong, directional hydrogen bonds, which can guide the assembly of molecules into tapes, sheets, or helical structures.

π-π Stacking: The electron-rich furan ring can interact with other aromatic systems, promoting the formation of ordered stacks.

Dipole-Dipole Interactions: The polar C-O-C bonds in both the furan and oxane rings, along with the C-N bond, create molecular dipoles that can influence long-range order.

The combination of a flat, aromatic furan unit with a flexible, three-dimensional oxane ring offers the potential for creating amphiphilic structures that could self-assemble in solution. Furthermore, the ability to modify the amine group allows for the introduction of other functional groups that can direct the self-assembly process or add functionality to the resulting supramolecular structure. For example, furan-containing polyureas have been synthesized that demonstrate reversible sol-gel transitions, highlighting the role of intermolecular forces in creating dynamic materials.

Investigation in High-Energy Density Materials

High-Energy Density Materials (HEDMs) are substances that release large amounts of energy upon decomposition. The development of new HEDMs is driven by the need for improved performance and safety in propellants and explosives. The incorporation of furan and nitrogen-rich heterocycles is a modern strategy in this field.

Synthesis of Energetic Derivatives

The furan ring itself is not typically considered an energetic functional group, but it serves as a valuable and versatile precursor for the synthesis of high-nitrogen, high-energy heterocycles. A key strategy in the design of HEDMs is to maximize the nitrogen content and the enthalpy of formation of the molecule, as the decomposition to stable N₂ gas is highly exothermic.

This compound and its analogs can be transformed into energetic materials through several synthetic pathways:

Formation of Furazans and Furoxans: The furan ring can be a starting point for creating 1,2,5-oxadiazole (furazan) and its N-oxide (furoxan) rings. These five-membered heterocycles are known for their high positive enthalpies of formation and high density, which are desirable properties for energetic materials. Synthetic strategies often involve the transformation of furan derivatives into dinitriles or other intermediates that can be cyclized to form the energetic furazan (B8792606) or furoxan cores.

Introduction of Energetic Groups: The secondary amine in this compound is a key handle for introducing energetic functionalities. For example, it can be nitrated to form a nitramine (N-NO₂) group, a common and powerful energetic moiety. Alternatively, the amine can be used to link the furan-oxane scaffold to other nitrogen-rich heterocycles, such as tetrazoles or triazoles, which also have high positive enthalpies of formation.

Synthesis of Nitrogen-Containing Polycycles: Furan derivatives can react with amines through photooxidation to generate complex nitrogen-bearing polycycles, which could serve as backbones for energetic materials.

The synthesis of energetic materials from furan derivatives is an active area of research, with a focus on creating compounds with high detonation performance and good thermal stability.

Thermochemical Characterization

The evaluation of a potential HEDM requires detailed thermochemical characterization to determine its energetic properties and stability. Key parameters include the enthalpy of combustion (Δc Hₘ°) and the enthalpy of formation (Δf Hₘ°). These values are often determined experimentally using techniques like combustion calorimetry and Calvet microcalorimetry for measuring enthalpies of vaporization.

While specific data for this compound is not available, studies on analogous furan derivatives provide insight into their energetic properties. High-level theoretical

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Pathways

The synthesis of N-(furan-2-ylmethyl)oxan-4-amine is achievable through established methods like reductive amination of oxan-4-one with furfurylamine (B118560). However, future research should focus on developing novel, efficient, and stereoselective synthetic routes. The oxane ring contains a stereocenter at the C4 position, and controlling this stereochemistry is crucial for potential applications where specific three-dimensional arrangements are required.

Promising future strategies include:

Asymmetric Catalysis: Employing chiral catalysts, including transition metal complexes or organocatalysts, in the reductive amination process could provide enantiomerically enriched products.

Biocatalysis: The use of enzymes, such as ketoreductases (KREDs), offers a highly selective and environmentally benign alternative for the synthesis of chiral amines. A biocatalytic approach could achieve high diastereoselectivity, similar to processes developed for other complex cyclic amines. nih.gov

Michael Addition Strategies: For related tetrahydropyranone scaffolds, stereoselective Michael additions of organocuprates (Gilman reagents) or Grignard reagents have been successful. nih.gov Adapting these methods could provide access to stereochemically defined precursors to this compound.

A comparative table of potential synthetic methodologies is presented below.

| Synthetic Strategy | Potential Advantages | Key Intermediates/Reagents |

| Asymmetric Reductive Amination | Direct formation of chiral amine; high potential for enantioselectivity. | Oxan-4-one, Furfurylamine, Chiral catalysts (e.g., Ru, Ir complexes). |

| Biocatalytic Reduction | High stereoselectivity; mild reaction conditions; environmentally friendly. | Oxan-4-one, Furfurylamine, Ketoreductases (KREDs), Imine reductases (IREDs). |

| Stereoselective Michael Addition | High control over relative stereochemistry in precursor synthesis. | Dihydropyranones, Organometallic reagents (Gilman, Grignard). nih.gov |

Advanced Spectroscopic Characterization under Varied Conditions

A comprehensive understanding of the structural and electronic properties of this compound is fundamental. While standard characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is a necessary baseline, future work should delve into more advanced spectroscopic studies.

Future research should involve:

Variable Temperature NMR: To study the conformational dynamics of the oxane ring (e.g., chair-chair interconversion) and the rotational barrier of the furan-methylene bond.

2D NMR Techniques: Advanced 2D NMR experiments (e.g., NOESY, ROESY) can elucidate through-space correlations, providing definitive proof of the compound's stereochemistry and preferred conformation in solution.

Solvatochromism Studies: Investigating the UV-Vis and fluorescence spectra in a range of solvents with varying polarities could reveal insights into the electronic structure of the ground and excited states and the nature of intermolecular interactions. This approach has been used effectively for other furan-based structures. manchester.ac.uk

In-depth Mechanistic Studies of Key Reactions

Understanding the reactivity of this compound is crucial for its use as a building block in more complex molecular architectures. Future studies should focus on the mechanisms of its key reactions.

Key areas for mechanistic investigation include:

N-Alkylation and N-Acylation: These are fundamental transformations for secondary amines. Mechanistic studies could involve kinetic analysis and computational modeling to understand the nucleophilicity of the amine and the influence of the furan (B31954) and oxane rings on reactivity. The SN2 reaction is a common pathway for such transformations. youtube.com

Pictet-Spengler Reaction: The furan ring can participate in electrophilic aromatic substitution. Investigating its reactivity in Pictet-Spengler type reactions with aldehydes or ketones could lead to the synthesis of novel fused heterocyclic systems.

Reductive Amination Mechanism: While a common synthetic tool, a detailed study of the mechanism as it pertains to this specific substrate—including the formation of the Schiff base or enamine intermediate and the subsequent reduction step—could lead to optimized reaction conditions and higher yields. researchgate.net

Exploration of Emerging Applications in Specialized Chemical Domains

The combination of the furan and amino-oxane moieties suggests potential applications in several specialized fields, moving beyond its current use as a simple building block.

Future exploratory research could target:

Medicinal Chemistry: The tetrahydropyran (B127337) ring is a known bioisostere for various functional groups, and furan rings are present in many pharmaceuticals. Derivatives of this compound could be synthesized and screened for biological activity. For instance, related N-(furan-2-ylmethyl) derivatives have been investigated for antimicrobial properties. nih.gov

Corrosion Inhibition: Amines containing heterocyclic rings are often effective corrosion inhibitors for metals. The nitrogen and oxygen atoms in the molecule could act as coordination sites, forming a protective layer on metal surfaces.

Coordination Chemistry: The molecule can act as a bidentate or tridentate ligand for various metal ions, coordinating through the amine nitrogen, the furan oxygen, and the oxane oxygen. The resulting metal complexes could have interesting catalytic or material properties.

Synergistic Integration of Experimental and Computational Methodologies

A powerful approach to accelerate research on this compound involves the tight integration of experimental work with computational chemistry. This synergy can provide deeper insights and guide experimental design.

Future integrated studies should include:

DFT Calculations: Density Functional Theory (DFT) can be used to predict molecular geometries, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts. manchester.ac.uk It can also be used to calculate reaction pathways and transition state energies for mechanistic studies.